

Application Note: HPLC Analysis of 6-Fluorobenzo[d]isoxazol-3-ylamine

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Compound of Interest

Compound Name: 6-Fluorobenzo[d]isoxazol-3-ylamine

Cat. No.: B061654

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of **6-Fluorobenzo[d]isoxazol-3-ylamine** using High-Performance Liquid Chromatography (HPLC).

Introduction

6-Fluorobenzo[d]isoxazol-3-ylamine is a fluorinated heterocyclic compound of interest in pharmaceutical research and drug development.^{[1][2]} Accurate and robust analytical methods are crucial for determining its purity, stability, and concentration in various samples. This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of **6-Fluorobenzo[d]isoxazol-3-ylamine**. The method is designed to be simple, rapid, and suitable for routine analysis in a laboratory setting.

Chemical Structure:

- Name: **6-Fluorobenzo[d]isoxazol-3-ylamine**
- Molecular Formula: C₇H₅FN₂O^[1]
- Molecular Weight: 152.13 g/mol ^[1]
- CAS Number: 177995-38-9^[1]

Experimental Protocol

This section details the materials, instrumentation, and procedures for the HPLC analysis of **6-Fluorobenzo[d]isoxazol-3-ylamine**.

2.1. Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
- Analytical Balance: For accurate weighing of standards.
- Volumetric Flasks and Pipettes: Class A for accurate dilutions.
- HPLC Vials: Amber or clear glass vials with caps and septa.
- Syringe Filters: 0.45 μm or 0.22 μm PTFE or nylon filters for sample clarification.

2.2. Reagents and Chemicals

- **6-Fluorobenzo[d]isoxazol-3-ylamine** reference standard: Purity $\geq 95\%$.
- Acetonitrile (ACN): HPLC grade.
- Methanol (MeOH): HPLC grade.
- Water: HPLC grade or ultrapure water (18.2 $\text{M}\Omega\cdot\text{cm}$).
- Formic Acid (HCOOH): ACS grade or higher (optional, for mobile phase modification).

2.3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization based on the specific HPLC system and column used.

Parameter	Condition
HPLC Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Elution	0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection Wavelength	254 nm (or optimized based on UV scan)
Run Time	15 minutes

2.4. Preparation of Standard Solutions

- Stock Standard Solution (1000 μ g/mL): Accurately weigh 10 mg of **6-Fluorobenzo[d]isoxazol-3-ylamine** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Methanol:Water). Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).

2.5. Preparation of Sample Solutions

- Accurately weigh the sample containing **6-Fluorobenzo[d]isoxazol-3-ylamine** and dissolve it in a known volume of a suitable solvent.

- Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range of the standard curve.
- Filter the final sample solution through a 0.45 μm or 0.22 μm syringe filter into an HPLC vial before injection.

2.6. System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This typically includes multiple injections of a working standard solution to evaluate parameters such as:

- Tailing Factor: Should be ≤ 2.0 .
- Theoretical Plates: Should be ≥ 2000 .
- Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be $\leq 2.0\%$ for replicate injections ($n=5$ or 6).

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.

Table 1: System Suitability Results

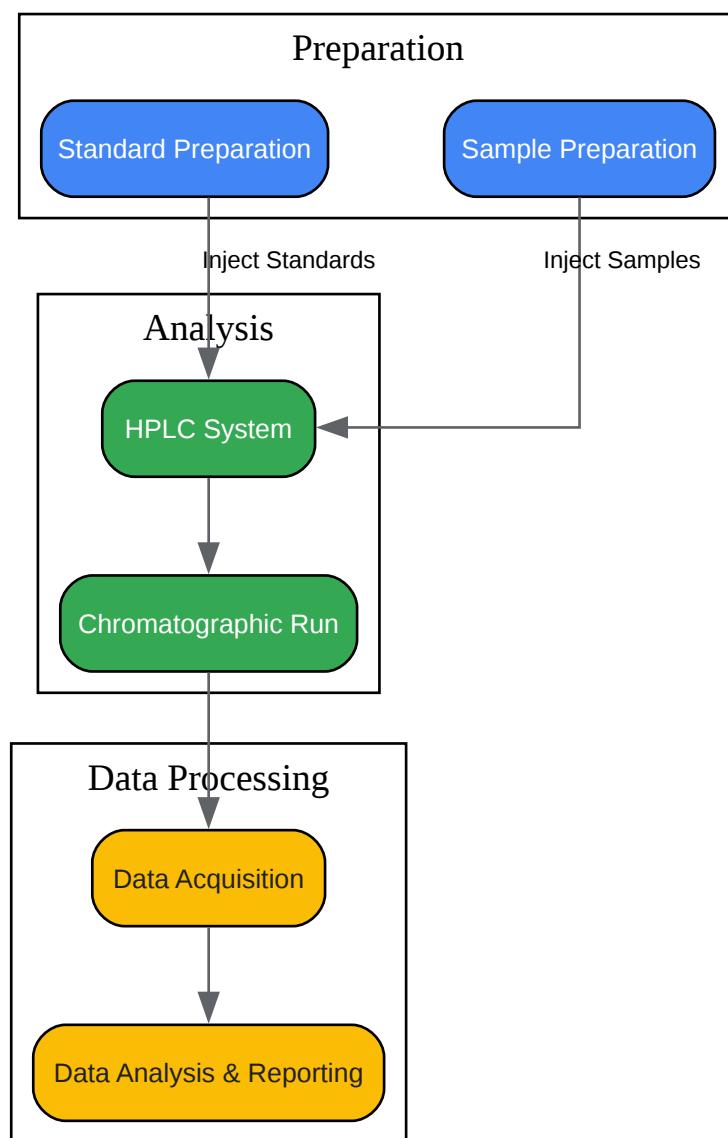
Parameter	Acceptance Criteria	Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	8500
RSD of Peak Area (%)	≤ 2.0	0.8
RSD of Retention Time (%)	≤ 2.0	0.3

Table 2: Calibration Curve Data

Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
1	15,230
5	76,150
10	151,980
25	380,500
50	759,800
100	1,525,100
Correlation Coefficient (r^2)	≥ 0.999

Visualization

Experimental Workflow Diagram



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Caption: Workflow for the HPLC analysis of **6-Fluorobenzo[d]isoxazol-3-ylamine**.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantitative analysis of **6-Fluorobenzo[d]isoxazol-3-ylamine**. The method is suitable for quality control, stability studies, and other applications in a research and drug development environment. The provided chromatographic conditions and protocols can be adapted and validated for specific analytical needs.

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References

- 1. calpaclab.com [calpaclab.com]
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